1-(oxetan-2-yl)ethan-1-amine
Description
Structure
3D Structure
Properties
CAS No. |
1780054-33-2 |
|---|---|
Molecular Formula |
C5H11NO |
Molecular Weight |
101.15 g/mol |
IUPAC Name |
1-(oxetan-2-yl)ethanamine |
InChI |
InChI=1S/C5H11NO/c1-4(6)5-2-3-7-5/h4-5H,2-3,6H2,1H3 |
InChI Key |
POJZOKNLVGZKSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCO1)N |
Purity |
95 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 1 Oxetan 2 Yl Ethan 1 Amine
Direct Amination Approaches to Synthesize 1-(oxetan-2-yl)ethan-1-amine
Direct amination methods offer an efficient route to the target amine by constructing the C-N bond directly from a ketone precursor. These strategies, primarily involving reductive amination, are valued for their atom economy and procedural simplicity.
Reductive Amination Routes Utilizing Oxetane-2-carbaldehyde Derivatives
Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine via an intermediate imine. For the synthesis of this compound, the corresponding ketone, 1-(oxetan-2-yl)ethan-1-one (B1144775), serves as the key starting material. The process involves the reaction of this ketone with an ammonia (B1221849) source to form an imine in situ, which is then immediately reduced to the primary amine. researchgate.net
The reaction is typically performed as a one-pot procedure. The choice of reducing agent is critical to ensure that the imine is reduced selectively in the presence of the starting ketone. Mild hydride reagents are often employed for this purpose.
Key Reducing Agents and Conditions for Reductive Amination:
| Reagent | Typical Conditions | Notes |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, NH₄OAc, pH 6-7 | Highly selective for the iminium ion over the ketone. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) or Tetrahydrofuran (THF), Acetic Acid | A milder and less toxic alternative to NaBH₃CN; effective for a wide range of substrates. |
| Catalytic Hydrogenation (H₂/Catalyst) | H₂ gas, Pd/C, PtO₂, or Raney Nickel, Ethanol or Methanol | A "greener" method that avoids stoichiometric metal hydride waste. Requires careful optimization of pressure and temperature to prevent side reactions. |
This methodology benefits from the direct conversion of a readily accessible ketone precursor to the final product, often with high yields and minimal purification.
Nucleophilic Displacement Strategies for the Formation of the Amine Moiety
An alternative direct approach involves the nucleophilic substitution of a suitable precursor where a leaving group is displaced by an amine equivalent. This strategy hinges on the preparation of a substrate such as 1-(1-haloethyl)oxetane or, more commonly, an activated alcohol like 1-(oxetan-2-yl)ethyl tosylate. The synthesis of related tosylates, such as (S)-oxetan-2-ylmethyl tosylate, has been successfully demonstrated on a large scale, underscoring the viability of this approach. figshare.com
Once the precursor with the leaving group is obtained, several methods can be employed to introduce the amine:
Reaction with Ammonia: While direct reaction with a large excess of ammonia can yield the primary amine, this method often suffers from over-alkylation, leading to the formation of secondary and tertiary amines as byproducts.
Gabriel Synthesis: This classic method involves the reaction of the alkyl halide or tosylate with potassium phthalimide, followed by hydrolysis (e.g., with hydrazine) to release the primary amine. This approach cleanly provides the primary amine without the risk of over-alkylation.
Azide (B81097) Reduction: A highly reliable two-step sequence involves an Sₙ2 reaction with sodium azide to form an alkyl azide intermediate. Subsequent reduction of the azide, typically via catalytic hydrogenation (H₂ with Pd/C catalyst) or with lithium aluminum hydride (LiAlH₄), yields the desired primary amine. This route is often favored for its high yields and clean conversion, though it requires the handling of potentially hazardous azide compounds. google.com
Use of Protected Amines: A safer alternative to azides involves using a protected amine nucleophile, such as dibenzylamine (B1670424), followed by a deprotection step. For the synthesis of the related (S)-oxetan-2-ylmethanamine, a method using dibenzylamine as the nucleophile followed by hydrogenolysis to remove the benzyl (B1604629) groups has been developed to improve the process safety profile. morressier.com
Conversion of Precursor Compounds to this compound
These multi-step strategies involve the synthesis of an oxetane-containing precursor with a functional group that can be chemically reduced to a primary amine. Common precursors include nitriles and amides.
Reduction of Nitriles and Imines Derived from Oxetane (B1205548) Scaffolds
The reduction of a nitrile group offers a robust pathway to primary amines. This synthesis would begin with the preparation of 2-(oxetan-2-yl)propanenitrile. This nitrile intermediate can be synthesized via nucleophilic substitution of a 1-(oxetan-2-yl)ethyl halide or tosylate with sodium cyanide (NaCN).
Once the nitrile is obtained, it can be reduced to this compound using several powerful reducing agents. The reaction effectively converts the C≡N triple bond into a -CH₂-NH₂ group.
Common Methods for Nitrile Reduction:
| Reducing Agent | Typical Solvent | Work-up |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | Aqueous acid/base |
| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol or Methanol, often with NH₃ | Filtration |
| Diborane (B₂H₆) | Tetrahydrofuran (THF) | Acidic hydrolysis |
The LiAlH₄ reduction is highly effective but requires anhydrous conditions and careful handling. Catalytic hydrogenation, often with Raney Nickel, is a scalable and industrially preferred method but may require high pressures.
Amide Reduction Pathways to Access the Primary Amine
Similar to the nitrile route, the reduction of an amide provides another pathway to the target amine. The required precursor, 2-(oxetan-2-yl)propanamide, can be prepared from the corresponding carboxylic acid or its ester derivative via standard amidation procedures.
The reduction of the amide's carbonyl group to a methylene (B1212753) group (-C(O)NH₂ → -CH₂NH₂) necessitates the use of strong reducing agents.
Lithium Aluminum Hydride (LiAlH₄): This is the most common and effective reagent for amide reduction, typically carried out in an ethereal solvent like THF. It reliably converts primary, secondary, and tertiary amides to the corresponding amines.
Aluminum Hydride (AlH₃): In some cases involving sensitive functional groups, AlH₃ (alane) may be used. For certain oxetane-containing amides, reduction with AlH₃ at low temperatures has been shown to be effective, whereas attempts with LiAlH₄ led to decomposition, highlighting the need for careful reagent selection. chemrxiv.org
This pathway is advantageous if the corresponding carboxylic acid is more readily accessible than the nitrile or ketone precursors.
Chemo- and Regioselective Considerations in this compound Synthesis
The synthesis of this compound is complicated by the inherent strain of the four-membered oxetane ring. acs.org This strain makes the ring susceptible to cleavage under certain reaction conditions, posing a significant challenge to chemoselectivity.
Ring Stability: The oxetane ring is sensitive to both strong acids and strong bases, which can catalyze its nucleophilic opening. Therefore, synthetic steps should ideally be conducted under mild or neutral conditions. For instance, in reductive amination, the pH is carefully controlled to facilitate imine formation without promoting ring degradation. Similarly, nitrile hydrolysis on oxetane scaffolds has been successfully achieved using base-tolerant conditions to avoid ring cleavage. chemrxiv.org
Reagent Selection: The choice of reagents must be made to ensure selectivity for the desired transformation on the side chain without affecting the oxetane ether bond. The use of harsh reducing agents like LiAlH₄ requires careful temperature control (e.g., performing the reaction at 0 °C or lower) to minimize side reactions. The observation that LiAlH₄ can cause decomposition of some oxetane amides while AlH₃ is successful demonstrates the fine-tuning required. chemrxiv.org
Steric and Electronic Effects: The oxetane ring can exert steric and electronic influences on the reactivity of the adjacent side chain. The electronegative oxygen atom can influence the electron density of nearby functional groups, potentially altering their reactivity compared to simple alkyl analogues. Synthetic planning must account for these subtle but important effects.
Ultimately, successful synthesis requires a strategic selection of reactions and conditions that are compatible with the sensitive nature of the oxetane ring, ensuring its preservation throughout the chemical sequence.
Novel Catalytic Approaches for this compound Elaboration
The synthesis of structurally unique chiral amines such as this compound is an area of growing interest in medicinal and process chemistry. While specific catalytic methodologies for this exact molecule are not extensively documented in publicly available literature, significant advancements in asymmetric catalysis offer promising strategies for its elaboration. These approaches, centered on transition-metal catalysis and biocatalysis, provide a framework for the development of efficient and stereoselective routes to this and related compounds.
A key precursor for many potential syntheses is 1-(oxetan-2-yl)ethan-1-one. The catalytic asymmetric amination of this ketone is a logical and direct approach to furnishing the desired chiral amine. Modern catalytic methods, including asymmetric reductive amination and transfer hydrogenation, are particularly well-suited for this transformation.
Transition Metal-Catalyzed Asymmetric Amination
Catalytic systems based on iridium, rhodium, and ruthenium have demonstrated remarkable efficacy in the asymmetric synthesis of chiral amines from prochiral ketones. kanto.co.jpacs.orgacs.org These methods often employ chiral ligands to induce enantioselectivity.
One potential strategy involves the direct reductive amination of 1-(oxetan-2-yl)ethan-1-one using an ammonia source and a reductant, such as hydrogen gas or a hydrogen donor like formic acid, in the presence of a chiral transition metal complex. For instance, ruthenium catalysts paired with chiral phosphine (B1218219) ligands, such as TunePhos, have been successful in the direct reductive amination of various alkyl aryl ketones with excellent enantiocontrol. acs.org Similarly, iridium catalysts, often in combination with chiral auxiliaries like readily available amino alcohols, have been developed for the reductive amination of ketones under mild conditions, obviating the need for high-pressure hydrogenation. kanto.co.jp
Another powerful technique is asymmetric transfer hydrogenation. This method utilizes a hydrogen donor (e.g., isopropanol (B130326) or formic acid) to reduce an in situ-formed imine, catalyzed by a chiral transition metal complex. Iridium and ruthenium complexes are particularly prominent in this area. acs.orgacs.org The choice of the chiral ligand is critical for achieving high enantioselectivity.
Below is a table summarizing representative catalytic systems that could be adapted for the asymmetric synthesis of this compound from its corresponding ketone.
Table 1: Potential Transition Metal Catalysts for Asymmetric Amination
| Catalyst System | Ligand Type | Typical Substrates | Potential Application |
|---|---|---|---|
| [RuCl₂(chiral diphosphine)(chiral diamine)] | Diphosphine/Diamine | Aromatic Ketones | Asymmetric Transfer Hydrogenation |
| [Ir(cod)Cl]₂ + Chiral Ligand | Phosphine-Oxazoline (SIPHOX) | Cyclic Imines | Asymmetric Hydrogenation |
| Ru/C₃-TunePhos | TunePhos | Alkyl Aryl Ketones | Direct Reductive Amination |
Biocatalytic Approaches
Enzymatic catalysis offers a highly selective and environmentally benign alternative to traditional chemical methods. Transaminases (TAs), in particular, have emerged as powerful biocatalysts for the synthesis of chiral amines. almacgroup.comdiva-portal.org These enzymes catalyze the transfer of an amino group from a donor molecule (such as isopropylamine (B41738) or alanine) to a ketone acceptor.
The asymmetric synthesis of this compound could be envisioned using a highly selective (R)- or (S)-transaminase. The reaction would involve the incubation of 1-(oxetan-2-yl)ethan-1-one with an appropriate amine donor in the presence of the whole-cell or isolated enzyme. The equilibrium of this reaction can be driven towards the product by using a high concentration of the amine donor or by removing the ketone byproduct. diva-portal.org
Furthermore, dynamic kinetic resolution (DKR) represents an advanced chemoenzymatic strategy. diva-portal.org In a potential DKR process for this compound, a racemic mixture of the amine could be subjected to acylation catalyzed by a lipase, which would selectively acylate one enantiomer. The remaining unreacted enantiomer could then be racemized in situ by a suitable metal catalyst, allowing for a theoretical yield of over 50% for the acylated product, which can then be deprotected to yield the desired enantiopure amine.
The table below outlines potential biocatalytic strategies for the synthesis of enantiopure this compound.
Table 2: Potential Biocatalytic Routes
| Biocatalytic Method | Enzyme Class | Key Transformation | Advantages |
|---|---|---|---|
| Asymmetric Synthesis | Transaminase (TA) | Ketone to Chiral Amine | High enantioselectivity, mild conditions |
| Kinetic Resolution | Lipase | Selective acylation of one enantiomer | Access to both enantiomers |
While direct experimental data for the catalytic elaboration of this compound is limited, the extensive research on the asymmetric synthesis of chiral amines provides a strong foundation for the development of novel and efficient catalytic routes. Both transition metal catalysis and biocatalysis present viable and powerful strategies that could be optimized for the production of this specific and valuable chemical entity.
Stereochemical Aspects and Control in 1 Oxetan 2 Yl Ethan 1 Amine Synthesis
Enantioselective Synthesis of Chiral 1-(oxetan-2-yl)ethan-1-amine
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For this compound, this involves creating the C-N bond or a precursor C-C bond in a way that selectively forms one of the two possible enantiomers. This is typically achieved through asymmetric catalysis or the use of chiral auxiliaries.
Asymmetric catalysis is a powerful method for synthesizing enantiomerically enriched compounds. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of a chiral product. A common strategy for synthesizing chiral amines is the asymmetric hydrogenation of a prochiral imine.
In the context of this compound, this would involve the synthesis of the precursor ketone, 1-(oxetan-2-yl)ethan-1-one (B1144775). This ketone can be condensed with ammonia (B1221849) or an ammonia equivalent to form the corresponding prochiral imine. The subsequent hydrogenation of this imine in the presence of a chiral transition metal catalyst (e.g., based on Iridium, Rhodium, or Ruthenium with chiral phosphine (B1218219) ligands) can yield the desired amine with high enantioselectivity. nih.gov The choice of catalyst, ligand, and reaction conditions is crucial for achieving high enantiomeric excess (ee).
Table 1: Representative Chiral Catalysts for Asymmetric Imine Hydrogenation
| Catalyst/Ligand System | Metal | Typical Substrate | Potential Application |
| [Rh(COD)Cl]₂ / Walphos | Rhodium | Aryl Imines | Asymmetric hydrogenation of 1-(oxetan-2-yl)ethan-1-imine |
| [Ir(COD)Cl]₂ / f-spiro-Phos | Iridium | Ketimines | High-efficiency synthesis of chiral primary amines |
| RuCl₂(diphosphine)(diamine) | Ruthenium | Ketones (via transfer hydrogenation) | Reductive amination of 1-(oxetan-2-yl)ethan-1-one |
This table presents plausible catalytic systems based on established methods for asymmetric amine synthesis.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.
A well-established method involves the use of Evans oxazolidinone auxiliaries. wikipedia.orgchem-station.comsantiago-lab.comcolab.wsrsc.org For the synthesis of this compound, one could start with 2-(oxetan-2-yl)acetic acid. This acid would be coupled to a chiral oxazolidinone, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone. The resulting N-acyloxazolidinone can be enolized and then subjected to an electrophilic amination reaction using an agent like di-tert-butyl azodicarboxylate (DBAD). The bulky chiral auxiliary sterically shields one face of the enolate, leading to a highly diastereoselective amination. Subsequent cleavage of the auxiliary would furnish the enantiomerically pure amine.
Another powerful chiral auxiliary approach is the use of tert-butanesulfinamide, developed by the Ellman lab. yale.edu The precursor ketone, 1-(oxetan-2-yl)ethan-1-one, can be condensed with enantiopure (R)- or (S)-tert-butanesulfinamide to form a chiral N-sulfinyl imine. Nucleophilic addition of a methyl group (e.g., using a Grignard reagent) to the corresponding oxetanyl-N-sulfinyl imine would proceed with high diastereoselectivity, directed by the chiral sulfinyl group. wikipedia.org Subsequent acidic removal of the sulfinamide auxiliary reveals the chiral primary amine.
Table 2: Chiral Auxiliary-Based Synthesis Strategies
| Chiral Auxiliary | Key Intermediate | Key Reaction | Diastereoselectivity (Typical) |
| Evans Oxazolidinone | N-acyloxazolidinone | Electrophilic Amination | >95% de |
| tert-Butanesulfinamide | N-sulfinyl imine | Nucleophilic Addition | >90% de |
| Pseudoephenamine | Chiral Amide | Enolate Alkylation | >95% de |
This table outlines established chiral auxiliary methods and their potential application to the target molecule, with typical diastereoselectivities reported for analogous systems. nih.gov
Diastereoselective Synthesis of this compound Derivatives
Diastereoselective synthesis is relevant when a molecule contains multiple stereocenters. If a derivative of this compound is synthesized that contains another stereocenter (e.g., on the oxetane (B1205548) ring), the goal is to control the relative configuration between these centers.
For instance, if one starts with an enantiomerically pure substituted oxetane, such as (R)-2-(2-hydroxypropyl)oxetane, the existing stereocenter can influence the stereochemical outcome of a reaction at a different position. Converting the hydroxyl group into an amine via a Mitsunobu reaction or a two-step oxidation-reductive amination sequence could lead to the formation of one diastereomer in preference to the other. The inherent chirality of the starting material directs the approach of reagents, a phenomenon known as substrate-controlled diastereoselection.
Racemic Synthesis and Resolution Strategies for this compound
A common approach to obtaining enantiomerically pure compounds is to first synthesize the compound as a racemic mixture (an equal mixture of both enantiomers) and then separate, or resolve, the enantiomers.
A racemic synthesis of this compound could be achieved by the reductive amination of 1-(oxetan-2-yl)ethan-1-one using a non-chiral reducing agent like sodium cyanoborohydride and ammonia. This produces both (R)- and (S)-enantiomers in equal amounts.
The resolution of this racemic amine can be achieved by several methods:
Diastereomeric Salt Formation: This is the most common method for resolving amines. wikipedia.org The racemic amine is treated with an enantiomerically pure chiral acid, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphorsulfonic acid. nih.govonyxipca.com This reaction forms a pair of diastereomeric salts which have different physical properties, most importantly, different solubilities. One diastereomeric salt will preferentially crystallize from a suitable solvent, allowing for its separation by filtration. The purified diastereomeric salt is then treated with a base to liberate the enantiomerically pure amine. The other enantiomer can be recovered from the mother liquor.
Table 3: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type | Properties |
| (+)-Tartaric Acid | Chiral Dicarboxylic Acid | Readily available, forms crystalline salts |
| (-)-Mandelic Acid | Chiral α-Hydroxy Acid | Effective for a wide range of amines |
| (+)-Camphorsulfonic Acid | Chiral Sulfonic Acid | Strong acid, forms stable salts |
| (-)-Dibenzoyltartaric Acid | Chiral Dicarboxylic Acid Derivative | Often provides better separation than tartaric acid |
Enzymatic Resolution: Certain enzymes, such as lipases or proteases, can selectively react with one enantiomer of a racemic mixture. For example, a lipase could be used to selectively acylate one enantiomer of the amine, allowing the acylated product and the unreacted amine enantiomer to be separated.
Stereochemical Stability and Epimerization Studies of this compound
The stereochemical stability of a chiral amine is its ability to resist racemization (conversion into an equal mixture of both enantiomers). For simple, acyclic chiral amines, the primary mechanism for racemization is pyramidal inversion at the nitrogen atom. libretexts.org This process involves the nitrogen atom and its three substituents momentarily becoming planar, allowing the lone pair of electrons to move to the opposite face.
For most simple primary and secondary amines, this inversion is extremely rapid at room temperature, making it impossible to isolate individual enantiomers if the chirality resides solely at the nitrogen. libretexts.org However, in this compound, the stereocenter is a carbon atom, not the nitrogen atom. Therefore, pyramidal inversion of the nitrogen does not lead to racemization.
Racemization would require the breaking and reforming of a bond at the chiral carbon center. This process, also known as epimerization, typically requires harsh conditions, such as strong acid or base and high temperatures, which could facilitate the formation of a planar carbanion or carbocation intermediate at the chiral center. The presence of the adjacent oxetane ring, an electron-withdrawing group, could potentially influence the stability of such intermediates and thus the rate of epimerization. However, under normal physiological or synthetic conditions, the carbon stereocenter of this compound is expected to be configurationally stable. beilstein-journals.org
Reactivity Profiles and Reaction Mechanisms of 1 Oxetan 2 Yl Ethan 1 Amine
Reactivity of the Primary Amine Functionality of 1-(oxetan-2-yl)ethan-1-amine
The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a base. This reactivity is central to a variety of chemical transformations.
Acylation and Sulfonylation Reactions
Primary amines like this compound readily react with acylating and sulfonylating agents. These reactions, typically proceeding through a nucleophilic addition-elimination mechanism, are fundamental for the formation of amides and sulfonamides, respectively.
Acylation: The reaction with acyl chlorides or acid anhydrides in the presence of a base (such as triethylamine (B128534) or pyridine) to neutralize the HCl byproduct, yields N-substituted amides. The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a leaving group (e.g., chloride) to form the stable amide product.
Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base produces sulfonamides. The amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a new nitrogen-sulfur bond.
| Amine Reactant | Reagent | Base | Solvent | Product | Reference |
| Benzylamine | Acetyl chloride | Triethylamine | Dichloromethane | N-Benzylacetamide | libretexts.org |
| Ethylamine (B1201723) | Benzoyl chloride | Pyridine (B92270) | Diethyl ether | N-Ethylbenzamide | chemguide.co.uk |
| 2-Aminothiazole | Benzenesulfonyl chloride | Sodium acetate | Water | N-(Thiazol-2-yl)benzenesulfonamide | rsc.org |
| Benzylamine | 4-Methylbenzenesulfonyl chloride | Pyridine | Dichloromethane | N-Benzyl-4-methylbenzenesulfonamide | researchgate.net |
Formation of Imines, Oximes, and Hydrazones
The primary amine of this compound can condense with aldehydes and ketones to form imines (also known as Schiff bases). This reversible reaction is typically catalyzed by acid and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration leads to the formation of the C=N double bond of the imine. openstax.org
Related reactions with hydroxylamine (B1172632) and hydrazines yield oximes and hydrazones, respectively. These reactions follow a similar mechanism to imine formation and are valuable for the characterization and derivatization of carbonyl compounds. openstax.org The general mechanism involves a series of protonation, addition, and dehydration steps. masterorganicchemistry.comchemistrysteps.com
The following table provides examples of imine, oxime, and hydrazone formation from various amines and carbonyl compounds, illustrating the expected reactivity pattern for this compound.
| Amine/Derivative | Carbonyl Compound | Catalyst | Product Type |
| Primary Amine (R-NH₂) | Aldehyde (R'-CHO) | H⁺ | Imine (Schiff Base) |
| Primary Amine (R-NH₂) | Ketone (R'-CO-R'') | H⁺ | Imine (Schiff Base) |
| Hydroxylamine (NH₂OH) | Aldehyde/Ketone | H⁺ | Oxime |
| Hydrazine (NH₂NH₂) | Aldehyde/Ketone | H⁺ | Hydrazone |
Alkylation and Arylation Reactions
Alkylation: The nitrogen atom of this compound can act as a nucleophile and react with alkyl halides in a nucleophilic substitution reaction to form secondary amines. However, a significant challenge in the direct alkylation of primary amines is the potential for overalkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. Reductive amination, which involves the formation of an imine followed by in-situ reduction, is a more controlled method for the synthesis of secondary amines. wikipedia.orgnih.gov
Arylation: The formation of a carbon-nitrogen bond between an amine and an aryl group can be achieved through methods like the Chan-Lam coupling. This copper-catalyzed reaction typically involves an aryl boronic acid as the arylating agent and is conducted in the presence of a base and an oxidant (often atmospheric oxygen). wikipedia.orgorganic-chemistry.org The reaction proceeds through a proposed mechanism involving the formation of a copper(III)-aryl-amide intermediate, which then undergoes reductive elimination to yield the N-arylated amine. wikipedia.org
Due to the lack of specific documented examples for this compound, the table below shows representative Chan-Lam coupling reactions with other primary amines.
| Amine | Aryl Boronic Acid | Catalyst | Base | Solvent | Product | Yield | Reference |
| Adamantane-containing primary amines | p-Tolylboronic acid | Copper(II) acetate | DBU | Acetonitrile | N-Aryl adamantane (B196018) amine | up to 74% | researchgate.net |
| Pyrrole | Aryl boronic acid | Copper(II) acetate | Pyridine | Dichloromethane | N-Aryl pyrrole | 93% | wikipedia.org |
Ring-Opening Reactivity of the Oxetane (B1205548) Moiety in this compound
The significant ring strain of the oxetane ring (approximately 25.5 kcal/mol) makes it susceptible to ring-opening reactions, a characteristic not typically observed in larger cyclic ethers like tetrahydrofuran. acs.org This reactivity can be initiated by either nucleophiles or electrophiles (typically acids).
Nucleophilic Ring Opening by Various Reagents
In the absence of an acid catalyst, the ring-opening of unsymmetrical oxetanes by strong nucleophiles generally proceeds via an Sₙ2 mechanism. The nucleophile attacks one of the carbon atoms adjacent to the ring oxygen, leading to the cleavage of a carbon-oxygen bond. In the case of 2-substituted oxetanes like this compound, steric hindrance plays a crucial role. Strong nucleophiles will preferentially attack the less sterically hindered carbon atom, which is the C4 position (the CH₂ group). magtech.com.cn
A variety of nucleophiles can be employed for this purpose, including organometallic reagents (e.g., Grignard reagents, organolithiums), amines, and thiols. These reactions typically require elevated temperatures or the use of a Lewis acid to facilitate the ring opening.
The table below summarizes the expected regioselectivity of nucleophilic ring-opening for a generic 2-substituted oxetane.
| Nucleophile | Conditions | Site of Attack | Product Type |
| R-MgX (Grignard) | Diethyl ether, reflux | C4 (less substituted) | Primary alcohol |
| R-Li (Organolithium) | THF, reflux | C4 (less substituted) | Primary alcohol |
| R-NH₂ (Amine) | Heat | C4 (less substituted) | γ-Amino alcohol |
| R-SH (Thiol) | Base catalyst | C4 (less substituted) | γ-Hydroxy thioether |
Electrophilic Activation and Ring Opening
Under acidic conditions, the ring-opening of the oxetane is initiated by the protonation of the ring oxygen atom. This protonation makes the oxetane much more susceptible to nucleophilic attack by converting the hydroxyl group into a better leaving group.
The regioselectivity of the acid-catalyzed ring-opening of unsymmetrical oxetanes is more complex and depends on the substitution pattern and the nature of the nucleophile. The reaction can proceed through a mechanism with significant Sₙ1 character. In this scenario, the positive charge in the transition state is better stabilized at the more substituted carbon atom (C2). Consequently, weak nucleophiles will preferentially attack the more substituted carbon. magtech.com.cnlibretexts.org
The following table illustrates the general outcomes of acid-catalyzed ring-opening for 2-substituted oxetanes.
| Nucleophile (H-Nu) | Catalyst | Site of Attack | Product Type |
| H₂O | H₂SO₄ (dilute) | C2 (more substituted) | 1,3-Diol |
| R-OH (Alcohol) | H₂SO₄ (catalytic) | C2 (more substituted) | 3-Alkoxy-1-propanol derivative |
| H-X (Hydrogen Halide) | Anhydrous | C2 (more substituted) | 3-Halo-1-propanol derivative |
Metal-Catalyzed Ring-Opening Transformations
Metal catalysts, particularly Lewis acids, play a significant role in activating the oxetane ring of compounds like this compound towards nucleophilic attack. The coordination of a metal catalyst to the oxygen atom of the oxetane enhances the electrophilicity of the ring carbons, facilitating ring-opening. While specific examples for this compound are not extensively documented in publicly available literature, the general principles of metal-catalyzed oxetane ring-opening can be applied to predict its behavior.
A plausible transformation for this compound is an intramolecular cyclization to form a substituted piperidine (B6355638). This type of reaction is often promoted by Lewis acids such as Sc(OTf)₃, Yb(OTf)₃, or various transition metal complexes. The reaction would proceed through coordination of the Lewis acid to the oxetane oxygen, followed by intramolecular attack of the pendant amine on one of the oxetane carbons. The regioselectivity of this attack would be influenced by both steric and electronic factors. Generally, nucleophilic attack is favored at the less substituted carbon of the oxetane (C4).
Table 1: Plausible Metal-Catalyzed Intramolecular Cyclization of this compound
| Catalyst (Lewis Acid) | Plausible Product | Reaction Type |
| Sc(OTf)₃ | 3-methylpiperidin-2-yl)methanol | Intramolecular Ring-Opening/Cyclization |
| Yb(OTf)₃ | 3-methylpiperidin-2-yl)methanol | Intramolecular Ring-Opening/Cyclization |
| In(OTf)₃ | 3-methylpiperidin-2-yl)methanol | Intramolecular Ring-Opening/Cyclization |
| TiCl₄ | 3-methylpiperidin-2-yl)methanol | Intramolecular Ring-Opening/Cyclization |
In addition to intramolecular reactions, metal-catalyzed intermolecular ring-opening reactions with external nucleophiles are also conceivable. For instance, in the presence of a suitable palladium or rhodium catalyst, this compound could potentially react with various nucleophiles, leading to functionalized amino alcohols. The primary amine could first be protected to prevent interference with the catalyst.
Tandem and Cascade Reactions Involving this compound
The structure of this compound is well-suited for participation in tandem and cascade reactions, where a single synthetic operation leads to the formation of multiple chemical bonds and a significant increase in molecular complexity. A likely tandem reaction would involve an initial intermolecular reaction at the amine functionality, followed by an intramolecular ring-opening of the oxetane.
For example, a tandem acylation/cyclization sequence could be envisioned. The amine could first be acylated with an appropriate acylating agent. Subsequent treatment with a Lewis acid could then trigger an intramolecular cyclization of the newly formed amide onto the oxetane ring, leading to the formation of a lactam.
Another possibility is a tandem reaction involving an initial metal-catalyzed cross-coupling reaction at the amine (after conversion to a suitable derivative like a halide or triflate, if the starting material were appropriately functionalized), followed by an intramolecular cyclization.
Table 2: Hypothetical Tandem Reactions Involving this compound
| Initial Reaction | Second Reaction | Plausible Product | Reaction Type |
| Acylation of the amine | Lewis acid-catalyzed intramolecular cyclization | Substituted piperidinone | Tandem Acylation/Cyclization |
| Michael addition of the amine to an α,β-unsaturated ester | Intramolecular ring-opening of the oxetane | Functionalized piperidine derivative | Tandem Michael Addition/Cyclization |
Mechanistic Investigations of Key Reactions of this compound
While specific mechanistic studies for reactions of this compound are scarce, the mechanisms can be inferred from extensive studies on analogous oxetane ring-opening reactions. The Lewis acid-catalyzed intramolecular cyclization is expected to proceed via an SN2-type mechanism.
The key steps of this proposed mechanism are:
Activation of the Oxetane: The Lewis acid (LA) coordinates to the oxygen atom of the oxetane ring, forming an activated oxonium intermediate. This coordination polarizes the C-O bonds and increases the electrophilicity of the ring carbons.
Intramolecular Nucleophilic Attack: The pendant amino group acts as an intramolecular nucleophile and attacks one of the electrophilic carbons of the activated oxetane. The attack is likely to occur at the less sterically hindered C4 position, leading to the formation of a six-membered ring transition state.
Ring-Opening and Proton Transfer: The C-O bond of the oxetane breaks, relieving the ring strain and forming the piperidine ring. A subsequent proton transfer step would neutralize the resulting ammonium species and release the Lewis acid catalyst, affording the final amino alcohol product.
Computational studies, such as Density Functional Theory (DFT), on similar systems have supported this type of SN2 pathway for Lewis acid-catalyzed ring-opening of oxetanes by nitrogen nucleophiles. These studies often highlight the importance of the transition state geometry in determining the stereochemical outcome of the reaction, particularly when chiral catalysts or substrates are employed. The asynchronous nature of the bond-breaking and bond-forming processes in the transition state is a common feature in such reactions.
Derivatization and Transformations of 1 Oxetan 2 Yl Ethan 1 Amine
Synthesis of Substituted Amides and Ureas from 1-(oxetan-2-yl)ethan-1-amine
The primary amine functionality of this compound is readily derivatized to form a wide range of substituted amides and ureas. These transformations are fundamental in medicinal chemistry for modifying a compound's physicochemical properties and for exploring structure-activity relationships.
Amide Synthesis: Substituted amides are commonly prepared through the acylation of the primary amine with acylating agents such as acyl chlorides or carboxylic acids. The reaction with acyl chlorides, often conducted under Schotten-Baumann conditions, is typically rapid and high-yielding. tifr.res.in This reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of hydrogen chloride. A base, such as pyridine (B92270) or triethylamine (B128534), is generally added to neutralize the HCl byproduct. google.com
Alternatively, direct condensation with a carboxylic acid can be achieved using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which activate the carboxylic acid for nucleophilic attack.
Urea Synthesis: Substituted ureas are typically synthesized by reacting the amine with an isocyanate. organic-chemistry.org This reaction is generally a facile and high-yielding addition reaction where the amine's nitrogen atom attacks the electrophilic carbon of the isocyanate group, with no byproducts formed. google.com Another method involves the reaction of the amine with carbonyldiimidazole to first form a carbamoylimidazole intermediate, which can then react with another amine to produce an unsymmetrical urea. organic-chemistry.org
The following table illustrates representative derivatization reactions of this compound.
| Reagent | Base/Catalyst | Product | Product Class |
| Acetyl chloride | Pyridine | N-(1-(oxetan-2-yl)ethyl)acetamide | Amide |
| Benzoyl chloride | Triethylamine | N-(1-(oxetan-2-yl)ethyl)benzamide | Amide |
| Phenyl isocyanate | None | 1-(1-(oxetan-2-yl)ethyl)-3-phenylurea | Urea |
| Acetic Acid | EDC, HOBt | N-(1-(oxetan-2-yl)ethyl)acetamide | Amide |
Formation of Heterocyclic Compounds Utilizing this compound as a Precursor
The dual functionality of this compound allows it to serve as a precursor for the synthesis of various heterocyclic systems, including those formed via intramolecular cyclization or intermolecular condensation reactions.
Intramolecular reactions utilizing both the amine and oxetane (B1205548) functionalities can lead to the formation of novel heterocyclic structures. While the stability of the oxetane ring is substitution-dependent, the presence of an internal nucleophile, such as an amine, can facilitate ring-opening under acidic conditions. nih.gov For example, after acylation of the amine, the resulting amide can participate in an intramolecular cyclization via oxetane ring-opening. Studies have shown that 3-amido oxetanes can undergo smooth intramolecular cyclization in the presence of a Lewis acid like In(OTf)₃ to form 2-oxazolines, which are privileged structures in natural products. nih.govrsc.org A similar strategy could potentially be applied to derivatives of this compound, where the N-acyl derivative could cyclize onto the oxetane ring, leading to a substituted heterocyclic system.
The amine group of this compound allows it to be incorporated into larger heterocyclic structures like pyrrolidines and piperidines through intermolecular reactions.
Pyrrolidine (B122466) Synthesis: The pyrrolidine ring is a common scaffold in many FDA-approved drugs. enamine.net One advanced strategy for pyrrolidine synthesis involves the desymmetrization of oxetanes. organic-chemistry.org In such a reaction, a derivative of this compound could react with a suitable substrate in a formal [4+1] or other annulation strategy. More classically, the amine can participate in cyclocondensation reactions. For instance, reaction with a 1,4-dihalobutane or a related 1,4-dielectrophile is a standard method for constructing the pyrrolidine ring. organic-chemistry.org
Piperidine (B6355638) Synthesis: Piperidine derivatives are also of significant pharmacological importance. nih.gov The synthesis of the piperidine ring can be achieved through various methods where this compound can act as the nitrogen source. For example, a [5+1] annulation can be accomplished by reacting the amine with a five-carbon dielectrophile, such as glutaraldehyde, followed by reductive cyclization. nih.gov Another common approach is the reductive amination of 1,5-dicarbonyl compounds. dtic.mil
Transformation of the Secondary Alcohol Derived from Oxetane Ring Opening
The strained oxetane ring can be opened under acidic conditions. magtech.com.cn In the case of a 2-substituted oxetane like this compound, acid-catalyzed hydrolysis would involve protonation of the oxetane oxygen, followed by nucleophilic attack of water. This attack preferentially occurs at the more substituted C2 carbon, leading to the formation of a 1,3-diol, which in this case would be 4-aminopentane-1,3-diol. The hydroxyl group at the C3 position is a secondary alcohol, which can undergo a variety of subsequent transformations.
Common transformations for the resulting secondary alcohol include:
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone (4-aminopentan-3-one-1-ol) using a range of oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane.
Esterification: The alcohol can be converted to an ester by reaction with an acyl chloride or a carboxylic acid under standard esterification conditions.
Etherification: Formation of an ether can be achieved via the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (e.g., NaH) to form an alkoxide, followed by reaction with an alkyl halide.
Conversion to a Leaving Group: The hydroxyl group can be transformed into a good leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine. chemrxiv.org This activation facilitates subsequent nucleophilic substitution reactions.
Preparation of Advanced Synthetic Intermediates from this compound
The unique structural and physicochemical properties conferred by the oxetane moiety make it a desirable feature in modern drug discovery. nih.gov Consequently, this compound and its close analogs serve as advanced synthetic intermediates for complex bioactive molecules.
The close structural analog, (S)-oxetan-2-ylmethanamine, has been identified as a key intermediate in the preparation of certain glucagon-like peptide-1 (GLP-1) receptor agonists. google.com This highlights the utility of the 2-aminoalkyl-oxetane scaffold in constructing sophisticated pharmaceutical agents.
Furthermore, oxetanes have been incorporated into complex molecular architectures to fine-tune biological activity and pharmacokinetic profiles. For instance, an oxetane spiro-fused piperidine moiety was found to be a critical component in a potent inhibitor of the respiratory syncytial virus (RSV) L protein, where its replacement significantly diminished activity. nih.gov The derivatization of this compound, for example through piperidine ring formation as described in section 5.2.2, could provide access to similarly complex and potentially bioactive intermediates. The ability to derivatize both the amine and, through ring-opening, the oxetane portion of the molecule allows for the generation of a diverse range of advanced intermediates for drug discovery programs.
Role of 1 Oxetan 2 Yl Ethan 1 Amine As a Chiral Building Block and Advanced Intermediate
Incorporation of 1-(oxetan-2-yl)ethan-1-amine into Complex Molecular Architectures
The integration of the this compound motif into larger, more complex molecules is a testament to its utility as a versatile building block. The presence of a primary chiral amine provides a convenient handle for a variety of chemical transformations, including amide bond formation, reductive amination, and nucleophilic substitution reactions. These reactions allow for the covalent linkage of the oxetane-containing fragment to other parts of a target molecule, thereby introducing a specific stereocenter and a polar, metabolically stable oxetane (B1205548) ring.
While specific examples detailing the incorporation of this compound are not extensively documented in publicly available literature, the principles of its application can be inferred from studies on analogous structures. For instance, research into oxetane-modified dipeptide building blocks has demonstrated the successful integration of chiral amino-oxetanes into peptide chains. scispace.com This work highlights the feasibility of using such building blocks in standard solid-phase peptide synthesis (SPPS), suggesting that this compound could similarly be employed to create novel peptidomimetics or to modify existing peptide-based drugs. The oxetane ring, in this context, can act as a bioisosteric replacement for amide bonds, potentially improving pharmacokinetic properties such as solubility and metabolic stability. nih.gov
The synthesis of the closely related (S)-oxetan-2-ylmethanamine has been developed, underscoring the value of these chiral 2-substituted oxetanes as intermediates in the preparation of biologically active compounds. morressier.com This synthetic accessibility is a key factor in the adoption of new building blocks by the broader chemical community.
Utility in the Synthesis of Optically Active Scaffolds
The inherent chirality of this compound makes it an excellent starting material for the synthesis of a wide array of optically active scaffolds. These scaffolds, which are core molecular frameworks with defined stereochemistry, are foundational in the development of new chiral ligands, catalysts, and pharmaceutical agents. nih.govchemistryviews.org
The synthetic utility of chiral amines in creating complex stereochemically defined molecules is well-established. nih.govyale.edu By analogy, the (R)- or (S)-enantiomer of this compound can be used to direct the stereochemical outcome of subsequent reactions, leading to the formation of new stereocenters with high diastereoselectivity. For example, it could be employed as a chiral auxiliary, a temporary chiral director that is later removed from the molecule.
Furthermore, the oxetane ring itself can participate in various chemical transformations, such as ring-opening reactions, which can be exploited to generate new, highly functionalized chiral scaffolds. nsf.govnih.gov The strain in the four-membered ring makes it susceptible to nucleophilic attack under certain conditions, leading to the formation of more complex acyclic or larger heterocyclic systems with retention or inversion of stereochemistry at the carbon bearing the amino group. This reactivity opens up avenues for creating diverse and novel molecular frameworks that would be difficult to access through other synthetic routes.
Applications in Fragment-Based Synthesis and Lead Generation (Focus on methodology, not biological activity)
Fragment-based drug discovery (FBDD) has emerged as a powerful methodology for the identification of lead compounds in pharmaceutical research. nih.gov This approach relies on the screening of small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. acs.org Hits from these screens are then optimized and grown into more potent lead molecules.
This compound, with its low molecular weight and desirable physicochemical properties conferred by the oxetane ring, is an ideal candidate for inclusion in fragment libraries. The oxetane moiety is known to improve aqueous solubility and metabolic stability while maintaining a low lipophilicity, all of which are advantageous properties for drug candidates. nih.govmdpi.com
The methodology for employing a fragment like this compound in lead generation would involve several key steps:
Fragment Library Construction : Synthesis of a diverse library of small molecules that includes this compound and its simple derivatives.
Fragment Screening : Utilizing biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), or X-ray crystallography to screen this library against a specific biological target and identify fragments that bind.
Hit-to-Lead Optimization : Once a hit is identified, the primary amine of this compound provides a straightforward vector for chemical elaboration. Synthetic chemists can then "grow" the fragment by adding substituents to the amine, guided by the structural information of the fragment-target complex, to improve binding affinity and selectivity.
The three-dimensional nature of the oxetane ring is also a significant advantage in FBDD, as it allows for the exploration of non-flat chemical space, which is often associated with higher target selectivity.
Design and Synthesis of Oxetane-Derived Chiral Ligands from this compound
Chiral ligands are essential components of asymmetric catalysis, a field dedicated to the synthesis of enantiomerically pure compounds. rsc.org The design of new and effective chiral ligands is a continuous area of research. This compound serves as an attractive scaffold for the development of novel chiral ligands due to its defined stereochemistry and the presence of a nitrogen atom that can coordinate to a metal center.
The synthesis of chiral ligands from this compound would typically involve the derivatization of the primary amine to introduce other coordinating groups, such as phosphines, additional amines, or oxygen-containing functionalities. For example, reaction with chlorodiphenylphosphine (B86185) could yield a chiral aminophosphine (B1255530) ligand. The resulting bidentate or tridentate ligands could then be complexed with transition metals like rhodium, iridium, or palladium to generate catalysts for a variety of asymmetric transformations, including hydrogenation, hydroformylation, and allylic substitution.
The rigidity of the oxetane ring could impart specific conformational constraints on the resulting metal-ligand complex, which can be beneficial for achieving high levels of enantioselectivity in catalytic reactions. The design of such ligands would focus on creating a well-defined chiral pocket around the metal center to effectively discriminate between the two prochiral faces of a substrate. While specific examples of chiral ligands derived directly from this compound are not prevalent in the literature, the principles of ligand design and synthesis using other chiral amines are well-established and directly applicable. enamine.netresearchgate.net
Advanced Spectroscopic and Chromatographic Methodologies for Studying 1 Oxetan 2 Yl Ethan 1 Amine and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Elucidation (e.g., 2D NMR, NOESY, COSY, HSQC, HMBC)
One-dimensional (1D) NMR (¹H and ¹³C) provides initial structural information, but for a molecule like 1-(oxetan-2-yl)ethan-1-amine with multiple chiral centers and complex spin systems, two-dimensional (2D) NMR techniques are indispensable for complete and unambiguous assignment of all proton and carbon signals.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would reveal correlations between the proton on the chiral center of the ethylamine (B1201723) sidechain (H-1') and the methyl protons (H-2'), as well as its coupling to the proton on the oxetane (B1205548) ring at position 2 (H-2). It would also map out the coupling network of the protons on the oxetane ring (H-2, H-3, and H-4).
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This is a powerful tool for assigning carbon signals based on their known proton assignments. Each CH, CH₂, and CH₃ group in the molecule will produce a cross-peak in the HSQC spectrum, definitively linking the proton and carbon chemical shifts.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). This is crucial for establishing the connectivity of the entire molecular skeleton. For instance, an HMBC spectrum would show correlations from the methyl protons (H-2') to the carbon of the chiral center on the sidechain (C-1') and potentially to the oxetane carbon at position 2 (C-2), confirming the attachment of the ethylamine group to the oxetane ring.
Nuclear Overhauser Effect Spectroscopy (NOESY): Unlike COSY, which shows through-bond correlations, NOESY reveals through-space correlations between protons that are in close proximity. This is particularly useful for determining the relative stereochemistry and preferred conformation of the molecule. For example, NOESY could show correlations between the proton at C-1' and specific protons on the oxetane ring, providing insights into the spatial arrangement of the sidechain relative to the ring.
The collective interpretation of these 2D NMR experiments allows for the complete and confident assignment of the structure of this compound and its derivatives. science.govresearchgate.netrsc.orgwikipedia.orgyoutube.com
Table 1: Application of 2D NMR Techniques for Structural Elucidation of this compound
| Technique | Information Provided | Example Application |
|---|---|---|
| COSY | ¹H-¹H scalar coupling (through-bond) | Identifies adjacent protons, e.g., H-1' to H-2' and H-2. |
| HSQC | ¹H-¹³C one-bond correlation | Assigns carbon signals based on attached proton signals. |
| HMBC | ¹H-¹³C long-range correlation (2-4 bonds) | Confirms connectivity of molecular fragments, e.g., ethylamine to oxetane. |
| NOESY | ¹H-¹H dipolar coupling (through-space) | Determines relative stereochemistry and conformation. |
Mass Spectrometry (MS) Applications in Reaction Monitoring and Product Identification (e.g., HRMS, LC-MS)
Mass spectrometry is a fundamental tool for determining the molecular weight and elemental composition of this compound and for monitoring the progress of its synthesis or derivatization.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the parent compound and its fragments. This is critical for confirming the identity of newly synthesized derivatives and distinguishing between compounds with the same nominal mass. Techniques like electrospray ionization (ESI) or electron ionization (EI) can be used. mdpi.comresearchgate.netnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for reaction monitoring. A small aliquot of the reaction mixture can be injected into the LC-MS system, which separates the components of the mixture (reactants, intermediates, products, and byproducts) before they are detected by the mass spectrometer. This allows for the real-time tracking of the consumption of starting materials and the formation of the desired product, aiding in reaction optimization. nih.govacs.orgnih.gov The high sensitivity of MS allows for the detection of even trace amounts of intermediates or side products.
Table 2: Mass Spectrometry Techniques in the Study of this compound
| Technique | Primary Use | Key Information Obtained |
|---|---|---|
| HRMS | Product Identification | Exact mass and elemental composition. |
| LC-MS | Reaction Monitoring | Separation and identification of components in a reaction mixture over time. |
Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination
Since this compound is a chiral molecule, determining its enantiomeric purity is essential, particularly in pharmaceutical applications. Chiral chromatography is the most common and reliable method for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to their separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used for the separation of chiral amines and related compounds. nih.govmdpi.comnih.gov By analyzing a racemic sample, a method can be developed that shows two distinct peaks, one for each enantiomer. The enantiomeric excess (ee) of a non-racemic sample can then be calculated by integrating the areas of the two peaks.
Chiral Gas Chromatography (GC): For volatile derivatives of this compound, chiral GC can also be employed. The principle is similar to chiral HPLC, but with a chiral stationary phase coated on the inside of a capillary column and a gaseous mobile phase.
The choice between HPLC and GC depends on the volatility and thermal stability of the compound or its derivatives. These techniques are crucial for assessing the success of asymmetric syntheses or chiral resolutions. nsf.govnih.gov
Table 3: Chiral Chromatography for Enantiomeric Excess Determination
| Technique | Stationary Phase Type | Mobile Phase (Typical) | Application |
|---|---|---|---|
| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak®) | Heptane/Alcohol mixtures | Determination of enantiomeric excess of the amine. |
| Chiral GC | Cyclodextrin derivatives | Helium | Determination of enantiomeric excess of volatile derivatives. |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule and can also be used to monitor reaction progress.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The IR spectrum of this compound would show characteristic absorption bands for the N-H bonds of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H bonds, the C-N bond, and the C-O-C ether linkage of the oxetane ring. The characteristic ring puckering vibration of the oxetane ring can also be observed at lower frequencies. researchgate.netumanitoba.caresearchgate.net
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could provide additional information about the carbon skeleton and the oxetane ring vibrations.
Both techniques can be used for reaction monitoring. For instance, in a reaction where the amine group is acylated, the disappearance of the N-H stretching bands and the appearance of a strong carbonyl (C=O) stretching band in the IR spectrum would indicate the progress of the reaction.
Table 4: Key Vibrational Spectroscopy Frequencies for this compound
| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine | N-H stretch | 3300-3500 |
| Alkane | C-H stretch | 2850-3000 |
X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis of Derivatives
While NMR and chiral chromatography can establish relative stereochemistry and enantiomeric purity, single-crystal X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule. nih.govacs.org
To perform this analysis, a suitable single crystal of a derivative of this compound must be grown. The derivative is often chosen to have a heavy atom, which aids in the determination of the absolute configuration. When a beam of X-rays is passed through the crystal, the X-rays are diffracted by the electrons in the molecule, creating a unique diffraction pattern. Mathematical analysis of this pattern yields a three-dimensional electron density map, which reveals the precise location of every atom in the crystal lattice.
This technique provides unambiguous information on:
Absolute Stereochemistry: The R/S configuration of all chiral centers can be determined without ambiguity. usm.edusoton.ac.uknih.gov
Conformation: The precise solid-state conformation of the molecule, including the puckering of the oxetane ring and the orientation of the ethylamine sidechain, is revealed. acs.orgnih.gov
Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles are obtained.
X-ray crystallography provides the most detailed and definitive structural information possible for a molecule in the solid state.
Computational Chemistry and Theoretical Studies on 1 Oxetan 2 Yl Ethan 1 Amine
Quantum Mechanical Calculations of Molecular Structure and Conformation
(This section would typically involve a detailed discussion of the molecule's geometry, bond lengths, bond angles, and dihedral angles as determined by various quantum mechanical methods. It would also explore different possible conformations of the molecule and their relative energies.)
Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States
(This part would focus on computational investigations into how 1-(oxetan-2-yl)ethan-1-amine might react with other molecules. It would describe the calculated energy profiles of potential reaction pathways and the structures of the transition states involved.)
Molecular Dynamics Simulations for Conformational Landscape Analysis
(Here, the article would discuss the use of molecular dynamics simulations to explore the full range of shapes (conformations) that the molecule can adopt over time. This would provide insights into its flexibility and the relative populations of different conformers.)
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
(This section would present theoretically calculated spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are valuable for interpreting experimental spectra and confirming the molecule's structure.)
Computational Design of Novel Reactions Involving this compound
(This final section would explore how computational methods can be used to design new and useful chemical reactions involving the target molecule. This could include identifying potential catalysts or reaction conditions that would favor a desired outcome.)
Future Research Directions and Unexplored Reactivity of 1 Oxetan 2 Yl Ethan 1 Amine
Exploration of Organometallic Chemistry Involving 1-(oxetan-2-yl)ethan-1-amine
The presence of a primary amine group suggests that this compound could serve as a versatile ligand in organometallic chemistry. The nitrogen atom's lone pair of electrons can coordinate to a variety of transition metals, creating novel organometallic complexes. nih.gov Future research could focus on the synthesis and characterization of such complexes with metals like palladium, rhodium, iridium, and ruthenium. researchgate.net The steric bulk and electronic properties of the oxetane (B1205548) moiety would likely influence the coordination geometry and reactivity of the resulting metal centers.
A particularly interesting avenue would be the exploration of these complexes as catalysts. The chirality of this compound could be exploited in asymmetric catalysis, where the oxetane group might play a role in stereochemical control. Potential applications could include asymmetric hydrogenation, C-C bond-forming reactions, and other transformations vital to modern organic synthesis. Furthermore, the strained oxetane ring itself could interact with the metal center, potentially leading to novel modes of activation and reactivity, such as ring-opening or rearrangement reactions under organometallic catalysis. The development of bimetallic or multimetallic systems incorporating this ligand could also lead to cooperative catalytic effects and unique reactivity patterns. mdpi.com
Photocatalytic and Electrocatalytic Transformations of this compound
Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis. acs.orgresearchgate.netresearchgate.net The amine functionality in this compound makes it a prime candidate for photocatalytic transformations. Future studies could investigate its participation in photocatalytic C-N bond formation reactions, where the amine could act as a nucleophile or be converted into an aminium radical cation. acs.orgresearchgate.net This could enable the synthesis of a wide range of more complex amine-containing molecules under mild reaction conditions. Additionally, the C-N bond itself could be activated for deaminative functionalization, allowing the oxetanyl-ethyl moiety to be used as a building block in radical-based C-C bond-forming reactions. nih.gov
In the realm of electrocatalysis, the oxidation of the amine group could be explored. Electrochemical oxidation of amines can lead to the formation of imines, nitriles, or other nitrogen-containing functional groups. acs.orgrsc.orgrsc.orgacs.org Investigating the electrocatalytic oxidation of this compound could provide access to novel oxetane-containing synthons. The influence of the oxetane ring on the oxidation potential and reaction pathways would be a key area of investigation. Conversely, the electrochemical reduction of derivatives of this compound could also be a fruitful area of research.
Development of New Synthetic Methodologies Leveraging Unique Features of the Oxetane-Amine System
The inherent ring strain of the oxetane in this compound is a key feature that can be harnessed for the development of novel synthetic methodologies. researchgate.net Ring-opening reactions of the oxetane, triggered by the neighboring amine group or by external reagents, could provide access to a variety of functionalized acyclic compounds. magtech.com.cn For instance, intramolecular reactions initiated by the amine could lead to the formation of larger nitrogen-containing heterocycles. The regioselectivity of such ring-opening reactions would be a critical aspect to study and control.
Furthermore, the amine group can be used as a handle to direct reactions on the oxetane ring or the adjacent ethyl group. This could involve the use of the amine as a directing group in C-H activation reactions, enabling the selective functionalization of specific positions on the molecule. The unique stereoelectronic properties of the combined oxetane-amine system could also be exploited in the design of novel multicomponent reactions, where this compound acts as a key building block to rapidly generate molecular complexity. rsc.orgnih.govacs.orgacs.orgnih.govmagtech.com.cn
Integration of this compound in Automated Synthesis and Flow Chemistry
Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and precise control over reaction parameters. nih.govscielo.brsterlingpharmasolutions.comresearchgate.net The synthesis of this compound itself, as well as its subsequent derivatization, could be significantly improved by transitioning to continuous flow processes. rsc.org Flow reactors would be particularly beneficial for handling any potentially hazardous intermediates or exothermic reactions. Furthermore, the integration of in-line analysis and purification techniques within a flow setup could enable the on-demand synthesis of a diverse range of derivatives of this compound with high purity.
Theoretical Frameworks for Predicting Novel Reactivity of Oxetane-Amines
Computational chemistry and theoretical modeling can provide valuable insights into the reactivity and properties of molecules, guiding experimental design and accelerating discovery. nih.govsemanticscholar.orgacs.orgresearchgate.net Future research should focus on developing and applying theoretical frameworks to predict the unexplored reactivity of this compound. Density Functional Theory (DFT) and other quantum chemical methods can be used to model reaction mechanisms, calculate activation barriers, and predict the regioselectivity and stereoselectivity of various transformations. researchgate.net
Specific areas of focus for theoretical studies could include:
Conformational Analysis: Understanding the preferred conformations of this compound and how they influence its reactivity.
Ring Strain Analysis: Quantifying the ring strain of the oxetane and how it is affected by the amine substituent, providing insights into the thermodynamics of ring-opening reactions.
Reaction Pathway Modeling: Simulating potential reaction pathways for organometallic, photocatalytic, and electrocatalytic transformations to identify the most promising avenues for experimental investigation.
Prediction of Spectroscopic Properties: Calculating NMR, IR, and other spectroscopic data to aid in the characterization of new compounds derived from this compound.
By combining theoretical predictions with experimental validation, a deeper understanding of the fundamental chemistry of the oxetane-amine system can be achieved, paving the way for the discovery of novel reactions and applications.
Q & A
Basic: What are the standard synthetic routes for 1-(oxetan-2-yl)ethan-1-amine, and how are reaction conditions optimized?
Methodological Answer:
Synthesis typically involves multi-step reactions, leveraging oxetane ring formation and subsequent functionalization. Key steps include:
- Oxetane Ring Construction : Cyclization of epoxides or diols under acidic/basic conditions. For example, oxetane derivatives are synthesized via nucleophilic ring-opening reactions using amines .
- Amine Functionalization : Alkylation or reductive amination to introduce the ethanamine moiety. Solvent systems (e.g., acetonitrile/DMF mixtures) and pH control (pH 7–9) are critical for regioselectivity .
- Optimization Parameters :
- Temperature : 60–80°C for balanced reaction kinetics and byproduct suppression.
- Catalysts : Use of palladium or nickel catalysts for cross-coupling steps.
- Purification : Column chromatography or recrystallization to achieve >95% purity .
Basic: How is this compound characterized structurally, and what analytical techniques are prioritized?
Methodological Answer:
Structural elucidation employs:
- NMR Spectroscopy : H and C NMR to confirm oxetane ring geometry and amine proton environments. Chemical shifts for oxetane protons typically appear at δ 4.5–5.0 ppm .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve stereochemistry and bond angles, particularly for chiral centers .
- HPLC-MS : Quantifies purity (>98%) and detects trace impurities using C18 columns with acetonitrile/water gradients .
Advanced: How can researchers address low yields in the synthesis of this compound?
Methodological Answer:
Yield optimization strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates, improving coupling efficiency .
- Catalyst Tuning : Transition metal catalysts (e.g., Pd(OAc)) with ligands like XPhos increase turnover frequency in cross-coupling steps .
- Byproduct Mitigation : Additives like molecular sieves absorb water in moisture-sensitive reactions, reducing hydrolysis .
Advanced: What strategies resolve stereochemical challenges in enantioselective synthesis?
Methodological Answer:
Chiral resolution methods:
- Chiral Auxiliaries : Use of (R)- or (S)-BINOL derivatives to direct asymmetric induction during oxetane formation .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze enantiomers, achieving >90% enantiomeric excess .
- Dynamic Kinetic Resolution : Racemization catalysts (e.g., Shvo’s catalyst) coupled with chiral ligands for continuous stereocontrol .
Advanced: How to reconcile contradictions between computational predictions and experimental bioactivity data?
Methodological Answer:
Approaches include:
- Binding Affinity Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) validate docking predictions for receptor interactions .
- Conformational Analysis : MD simulations (AMBER/CHARMM) assess oxetane ring flexibility and its impact on target binding .
- Meta-Analysis : Compare data across analogs (e.g., fluorinated vs. non-fluorinated derivatives) to isolate substituent effects .
Advanced: What computational tools model the reactivity of this compound in novel reactions?
Methodological Answer:
Computational workflows:
- DFT Calculations : Gaussian or ORCA software predicts reaction pathways (e.g., ring-opening energies) using B3LYP/6-31G* basis sets .
- Retrosynthetic Planning : AI-driven platforms (e.g., ASKCOS) propose feasible routes by mining reaction databases .
- Solvent Effects Modeling : COSMO-RS predicts solvent interactions to optimize reaction media .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
